3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine
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Overview
Description
3-Methyl-3-azabicyclo[410]heptan-1-amine is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally require an inert atmosphere and low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar reduction processes could be adapted for large-scale production. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can mimic the structure of biologically active molecules, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic amine with similar structural features but different ring sizes and properties.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Pyridine: A monocyclic aromatic amine that shares some chemical properties but differs significantly in structure.
Uniqueness
3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine is unique due to its specific bicyclic structure that includes a nitrogen atom. This configuration provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-7(6,8)5-9/h6H,2-5,8H2,1H3 |
InChI Key |
IKXGPPHDHKWSSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC2(C1)N |
Origin of Product |
United States |
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